

Clinically Observed AmpC Mutations Conferring Resistance

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Compound Focus: Ceftolozane Sulfate

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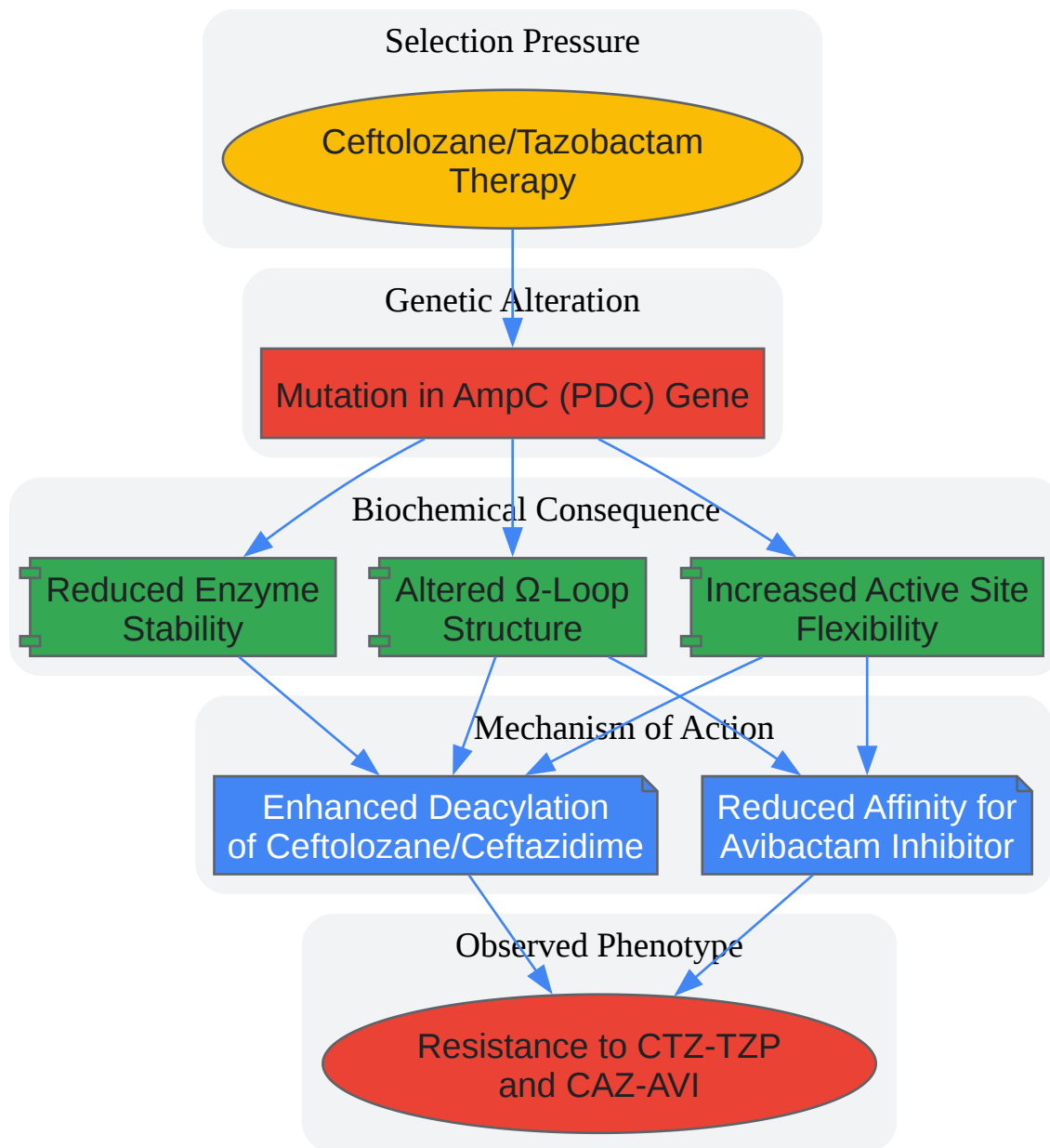
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Mutation in AmpC (PDC)	Impact on Enzyme	Effect on MICs	Cross-Resistance to CAZ-AVI	Key References
E247K (SANC: E219K)	Alters Ω -loop architecture; increases enzyme flexibility and deacylation rate [1].	Increases CTZ-TZP and CAZ MICs; may decrease IPM and P-TZP MICs [2] [3].	Yes [2] [3]	[2] [3] [1]
T96I (SANC: T70I)	Remote mutation affecting Ω -loop dynamics; increases enzyme flexibility [1].	Increases CTZ-TZP and CAZ MICs; may decrease IPM and P-TZP MICs [2] [3].	Yes [2] [3]	[2] [3] [1]
ΔG229-E247 (SANC: Δ G202-E219)	19-amino acid deletion in Ω -loop; significantly alters active site conformation [2] [1].	Increases CTZ-TZP and CAZ MICs; may decrease IPM and P-TZP MICs [2] [3].	Yes [2] [3]	[2] [3] [1]

Mutation in AmpC (PDC)	Impact on Enzyme	Effect on MICs	Cross-Resistance to CAZ-AVI	Key References
G183V (SANC: G156V)	Novel mutation (likely in Ω -loop); mechanism presumed similar to other Ω -loop mutants [2] [3].	Increases CTZ-TZP and CAZ MICs; may decrease IPM and P-TZP MICs [2] [3].	Yes [2] [3]	[2] [3]
Other Reported Mutations (e.g., F121L+G222S, P154L, A201T, G214R)	Various substitutions and deletions affecting the Ω -loop and surrounding regions [4].	Increases CTZ-TZP and/or CAZ-AVI MICs [4].	Common [4]	[4]

Molecular Basis of Resistance and Experimental Analysis

The following diagram illustrates the logical relationship between drug exposure, mutation selection, and the resulting biochemical and phenotypic changes.



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Molecular mechanism of AmpC-mediated resistance to CTZ-TZP and CAZ-AVI.

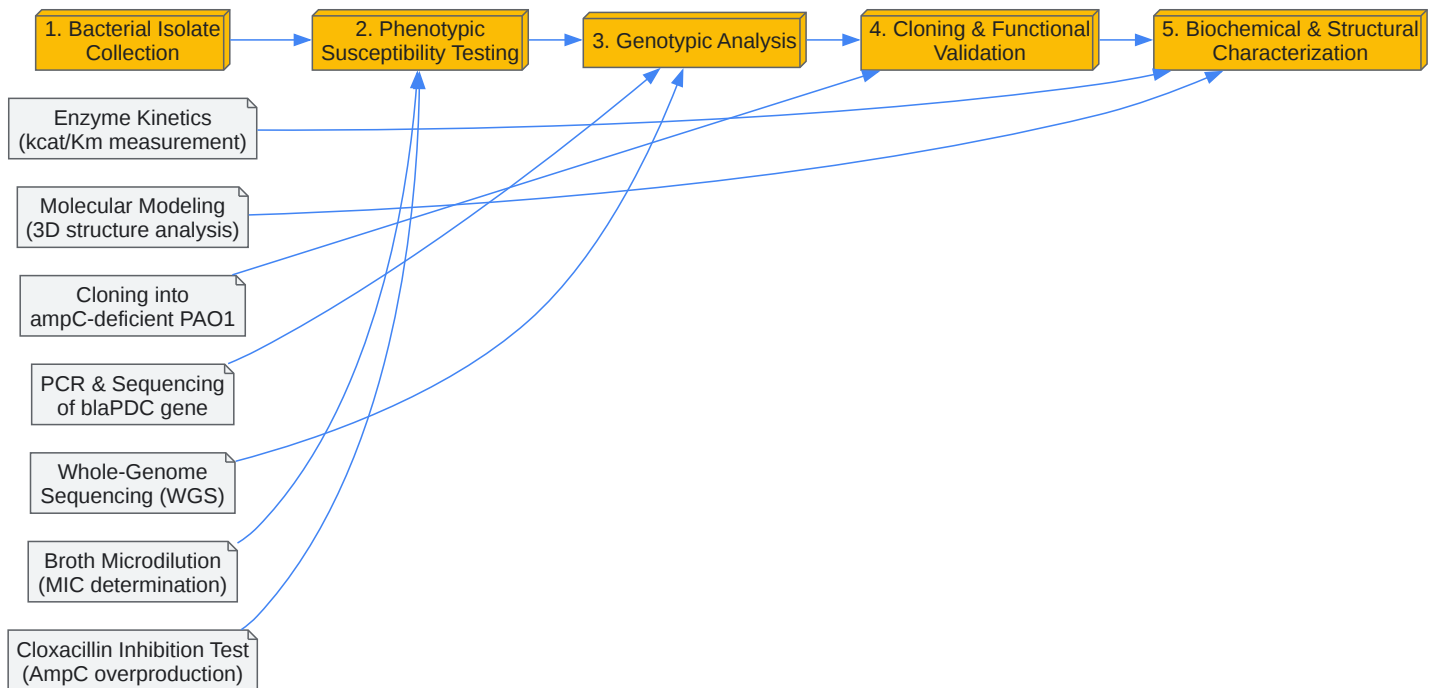
The **Ω -loop** is a key structural motif bordering the enzyme's active site [1]. Mutations in this region exert a dual effect:

- **Enhanced Catalytic Efficiency:** Mutations reduce enzyme stability and increase flexibility, accelerating the deacylation step for ceftolozane and ceftazidime [1].

- **Reduced Inhibitor Affinity:** The same mutations increase the activation barrier for acylation by avibactam, reducing its inhibitory effect [1].

Key Experimental Methodologies

The workflow for characterizing these mechanisms involves genotypic and phenotypic analyses.



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Key methodologies for characterizing AmpC-mediated resistance.

Detailed Protocols for Core Experiments

• Phenotypic Susceptibility Testing (Broth Microdilution)

- **Purpose:** To determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents [3].
- **Procedure:** Prepare cation-adjusted Mueller-Hinton broth in microdilution trays. Serially dilute antibiotics (e.g., ceftolozane/tazobactam, ceftazidime/avibactam). Inoculate wells with a standardized bacterial suspension ($\sim 5 \times 10^5$ CFU/mL). Incubate at 35°C for 16-20 hours. The MIC is the lowest concentration that inhibits visible growth [3]. EUCAST or CLSI breakpoints are used for interpretation.

• AmpC Mutation Analysis (PCR and Sequencing)

- **Purpose:** To identify mutations in the chromosomally encoded $b\lambda$ PDC (AmpC) gene [2] [3].
- **Procedure:** Extract genomic DNA. Amplify the $b\lambda$ PDC gene using specific primers (e.g., AmpC_F: 5'-ACGACAAAGGACGCCAATCC-3' and AmpC_R: 5'-TCAGCGCTTCAGCGGCACC-3') [3]. Purify the PCR product and perform Sanger sequencing. Compare the resulting sequence to a reference (e.g., PDC-1 from strain PAO1) to identify mutations.

• Functional Validation (Cloning into Susceptible Strain)

- **Purpose:** To confirm that a specific PDC variant is sufficient to cause the resistant phenotype [4].
- **Procedure:** Amplify the mutant $b\lambda$ PDC gene from the clinical isolate. Clone the gene into a plasmid vector. Introduce the recombinant plasmid into an *ampC*-deficient derivative of the standard laboratory strain *P. aeruginosa* PAO1 (PAO Δ C) [4]. Determine the MICs of relevant antibiotics for the transformed strain. A significant increase in MIC confirms the causal role of the mutation.

The search results indicate that **high-risk clones like ST175** are frequently associated with the emergence of this resistance, underscoring the need for infection control measures [2] [4] [3].

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